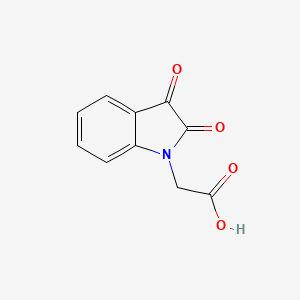

(2,3-Dioxo-2,3-dihydro-indol-1-yl)-acetic acid

Descripción

Historical Context and Discovery

The compound (2,3-Dioxo-2,3-dihydro-indol-1-yl)-acetic acid, also known as isatin-N-acetic acid , emerged as a derivative of isatin (1H-indole-2,3-dione), a heterocyclic compound first synthesized in 1840 by Erdmann and Laurent via the oxidation of indigo. While isatin itself has been extensively studied, its N-substituted derivatives gained prominence in the mid-20th century as researchers explored modifications to enhance biological and chemical properties. The acetic acid-substituted variant was likely first synthesized through alkylation reactions, such as the condensation of isatin with chloroacetic acid or its esters under basic conditions. Early reports of its synthesis appear in the context of developing isatin-based analogs for pharmacological applications.

Nomenclature and Structural Identification

Systematic Name :

this compound

Alternative Names :

Structural Data :

- CAS Registry Number : 60705-96-6

- Molecular Formula : C₁₀H₇NO₄

- Molecular Weight : 205.17 g/mol

- Key Functional Groups :

- Indole-derived γ-lactam (2,3-diketopyrrolidine)

- Acetic acid moiety at N-1 position

Spectroscopic Characteristics :

Relationship to Isatin and Indole Chemistry

This compound is structurally derived from isatin through N-alkylation with an acetic acid group. This modification alters electronic and steric properties:

- Electronic Effects : The electron-withdrawing acetic acid group reduces electron density at N-1, potentially modulating reactivity at the C-2 and C-3 carbonyls.

- Steric Considerations : The substituent introduces steric hindrance, influencing interactions in coordination complexes or enzyme active sites.

Compared to indole, the presence of two carbonyl groups in the isatin core confers unique reactivity, enabling participation in condensation , cyclization , and nucleophilic substitution reactions.

Significance in Heterocyclic Chemistry Research

This compound serves as a versatile scaffold in synthetic and medicinal chemistry:

- Building Block : Used to synthesize Schiff bases, hydrazides, and spirocyclic compounds. For example, reaction with hydrazine yields hydrazide derivatives, which are precursors to antimicrobial agents.

- Pharmacological Probes : N-Substituted isatins are explored for enzyme inhibition (e.g., carbonic anhydrase IX) and anticancer activity.

- Coordination Chemistry : The acetic acid moiety enables chelation with metal ions, forming complexes with potential catalytic or therapeutic applications.

Table 1: Key Synthetic Applications of this compound

Propiedades

IUPAC Name |

2-(2,3-dioxoindol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4/c12-8(13)5-11-7-4-2-1-3-6(7)9(14)10(11)15/h1-4H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYAMYNWIAQNFEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=O)N2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40209530 | |

| Record name | 1H-Indole-1-acetic acid, 2,3-dihydro-2,3-dioxo- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60705-96-6 | |

| Record name | N-Carboxymethylisatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60705-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indoline-1-acetic acid, 2,3-dioxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060705966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 60705-96-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523893 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indole-1-acetic acid, 2,3-dihydro-2,3-dioxo- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Alkylation of Isatin with Ethyl Chloroacetate to Form Ethyl (2,3-Dioxo-2,3-dihydro-indol-1-yl)acetate

-

- Isatin (1.5 g, 10.18 mmol) is dissolved in acetone (35 mL).

- Potassium carbonate (K2CO3, 1.4 g, 10.18 mmol) is added as a base.

- Ethyl chloroacetate (1 mL, 10.18 mmol) in acetone (15 mL) is added dropwise.

- The mixture is stirred at room temperature for 5 hours.

- The reaction mixture is filtered, and the filtrate is concentrated under reduced pressure.

- The product precipitates as white crystals, which are purified by recrystallization from acetone-hexane.

-

- Yield: 69.6%

- Melting point: 139-140 °C

- Analytical data (C, H, N) closely match calculated values.

- IR spectrum shows characteristic carbonyl absorptions at 1696, 1675, and 1653 cm⁻¹.

- Mass spectrum confirms molecular ion peak at m/z = 233.

This intermediate is the ethyl ester of the target acetic acid derivative and serves as a key precursor for further transformations.

Conversion of Ethyl Ester to this compound

- The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the free acid this compound.

- Hydrolysis typically involves refluxing the ester with aqueous acid (e.g., HCl) or base (e.g., NaOH), followed by acidification to precipitate the acid.

Alternative Synthetic Routes

From Isatin-N-Acetylchloride

Industrial and Continuous Flow Methods

- Industrial synthesis may employ continuous flow reactors to optimize reaction parameters such as temperature, reagent concentration, and reaction time, improving yield and purity.

- Catalysts and purification techniques like column chromatography or recrystallization are used to isolate the product efficiently.

Summary Table of Key Preparation Steps

| Step | Reactants & Conditions | Product | Yield (%) | Key Characterization Data |

|---|---|---|---|---|

| 1 | Isatin + Ethyl chloroacetate, K2CO3, acetone, RT, 5 h | Ethyl (2,3-dioxo-2,3-dihydro-indol-1-yl)acetate | 69.6 | m.p. 139-140 °C; IR (C=O): 1696, 1675, 1653 cm⁻¹; MS m/z 233 |

| 2 | Hydrolysis of ester (acidic/basic reflux) | This compound | Variable (typically high) | Confirmed by IR, NMR, MS |

| 3 | (Optional) Hydrazine hydrate, EtOH, RT, 4 h | Hydrazide derivative | ~70 | IR (NH, OH), NMR, MS |

| 4 | (Optional) Condensation with benzaldehyde, EtOH, acid catalyst, heat | Schiff bases | 85+ | IR (C=N), NMR |

Analytical and Characterization Techniques

- Infrared Spectroscopy (IR): Confirms carbonyl groups and functional groups such as hydrazide or hydrazone.

- Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR provide structural confirmation, including aromatic protons and methylene groups.

- Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

- Melting Point Determination: Assesses purity and identity.

- Elemental Analysis: Validates molecular formula.

Research Findings and Notes

- The alkylation of isatin with ethyl chloroacetate under basic conditions is a well-established, reproducible method to obtain the ethyl ester intermediate, which can be converted to the target acid.

- Reaction conditions such as solvent choice (acetone), base (K2CO3), and temperature (room temperature) are critical for good yield and purity.

- The compound’s dioxoindole core is sensitive to reaction conditions; mild conditions prevent decomposition.

- Purification by recrystallization from acetone-hexane or ethyl acetate is effective.

- The synthetic route allows for further functionalization, enabling the preparation of hydrazide and Schiff base derivatives for biological activity studies.

Análisis De Reacciones Químicas

Types of Reactions

(2,3-Dioxo-2,3-dihydro-indol-1-yl)-acetic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form more complex derivatives.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the 5-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Products may include quinones or other oxidized derivatives.

Reduction: Reduced products include hydroxyindoles.

Substitution: Substituted indole derivatives with various functional groups at the 5-position.

Aplicaciones Científicas De Investigación

Chemical Applications

Synthesis of Indole Derivatives:

The compound serves as a crucial building block in the synthesis of more complex indole derivatives. It is utilized in various chemical reactions that lead to the formation of diverse functionalized indole compounds. These derivatives are essential in drug discovery and materials science due to their unique properties and biological activities.

Industrial Uses:

In industrial applications, (2,3-Dioxo-2,3-dihydro-indol-1-yl)-acetic acid is used in the production of dyes and pigments. Its incorporation into polymeric materials enhances color stability and performance in various applications such as coatings and inks .

Biological Applications

Antitumor Activity:

Research indicates that derivatives of this compound exhibit significant antitumor activity, particularly against solid tumors like colon and lung cancers. Studies have shown that these compounds can inhibit tumor growth and induce apoptosis in cancer cells, making them promising candidates for new cancer therapies .

Enzyme Inhibition:

The compound has been investigated for its potential as an enzyme inhibitor. It interacts with specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions such as cancer and inflammation .

Antimicrobial Properties:

There is growing interest in the antimicrobial activities of indole derivatives, including this compound. Preliminary studies suggest effectiveness against various bacterial strains, indicating potential for development into new antimicrobial agents .

Case Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal explored the effects of this compound derivatives on human colon carcinoma cells. The results demonstrated a marked decrease in cell viability and increased apoptosis rates when treated with these compounds compared to control groups. This highlights their potential as novel antitumor agents .

Case Study 2: Enzyme Interaction

Another research project focused on the interaction of this compound with specific enzymes related to cancer metabolism. The findings indicated that these compounds could effectively inhibit enzyme activity, suggesting a mechanism through which they exert their anticancer effects .

Summary Table of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Chemistry | Synthesis of indole derivatives | Essential building block for complex compounds |

| Industrial | Dyes and pigments | Enhances color stability in coatings |

| Biology | Antitumor activity | Inhibits growth of colon and lung tumors |

| Enzyme inhibition | Potential therapeutic effects on metabolic pathways | |

| Antimicrobial properties | Effective against various bacterial strains |

Mecanismo De Acción

The mechanism of action of (2,3-Dioxo-2,3-dihydro-indol-1-yl)-acetic acid and its derivatives involves interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer cells, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Indole-3-acetic Acid Derivatives

(a) 2-(6-Methyl-1H-indol-3-yl)acetic Acid

- Structure : Features a methyl group at position 6 of the indole ring and an acetic acid group at position 3.

- Properties: Unlike the dioxoindole core, this compound lacks ketone substituents, reducing its redox activity.

(b) Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate

- Structure : Contains a 4-nitrobenzoyl group at position 2 and an ethyl ester at position 3 of the indole ring.

- Properties : The ester group improves lipophilicity, while the nitrobenzoyl substituent enhances electron-withdrawing effects.

Dioxoindole Derivatives

(a) Hydroxy-(2-oxo-1,2-dihydro-indol-3-ylidene)-acetic Acid (IK)

- Structure : Similar dioxoindole core but includes a hydroxyl group and an ylidene-acetic acid moiety.

- Properties: Exhibits tautomerism due to the conjugated enol-keto system, enhancing its reactivity in metal chelation.

- Applications : Studied for antimicrobial activity; derivatives show moderate inhibition against Staphylococcus aureus and Escherichia coli .

(b) [2-Hydroxy-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-acetylamino]-acetic Acid (Compound 38)

- Structure : Combines a dioxoindole core with an acetamide-acetic acid side chain.

- Properties : The acetamide group increases solubility in polar solvents.

Isoindole and Indanyl Analogs

(a) (1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic Acid

- Structure : Isoindole derivative with dioxo groups at positions 1 and 3.

- Properties : The isoindole ring alters electron distribution, reducing aromaticity compared to indole derivatives.

- Applications : Forms cocrystals with purine derivatives for enhanced stability in pharmaceutical formulations .

(b) (6-Chloro-3-oxo-2,3-dihydro-1H-inden-1-yl) Acetic Acid

Metal Complexes and Schiff Bases

(2,3-Dioxo-2,3-dihydro-indol-1-yl)-acetic acid serves as a ligand for synthesizing Cu(II), Zn(II), Mn(II), and Fe(III) complexes. These complexes exhibit enhanced thermal stability and antimicrobial activity compared to the parent compound. For example:

- Cu(II) Complexes : Show 20–30% higher inhibition against Klebsiella pneumoniae than the free ligand .

- Fe(III) Complexes : Display moderate antifungal activity against Candida albicans .

Schiff bases derived from this compound, such as 3-hydrazono-2-oxo-2,3-dihydroindol-1-yl-acetic acid hydrazide, exhibit broad-spectrum antibacterial activity, particularly against Proteus vulgaris .

Structural and Functional Comparison Table

Key Research Findings

- Electronic Effects: The dioxo groups in this compound enhance its electron-deficient character, making it superior to non-ketone indole derivatives in metal coordination .

- Biological Activity : Compounds with electron-withdrawing groups (e.g., nitro, chloro) exhibit stronger antimicrobial activity than those with electron-donating groups (e.g., methyl) .

- Thermal Stability : Metal complexes of this compound decompose at higher temperatures (250–300°C) than the free ligand (180°C), indicating enhanced stability .

Actividad Biológica

(2,3-Dioxo-2,3-dihydro-indol-1-yl)-acetic acid is a compound with the molecular formula CHNO and a molecular weight of 205.17 g/mol. Its unique indole structure, characterized by the presence of two keto groups, contributes to its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

Research indicates that this compound may function as an inhibitor of histone deacetylases (HDACs) . HDACs are crucial enzymes that regulate gene expression by removing acetyl groups from histones, thereby influencing chromatin structure and gene accessibility. Inhibition of HDACs has been linked to various therapeutic strategies, particularly in cancer treatment.

Enzyme Inhibition

The compound's ability to inhibit HDACs suggests that it could play a role in:

- Cancer therapy : By promoting the expression of tumor suppressor genes and inducing apoptosis in cancer cells.

- Neurodegenerative diseases : Through modulation of neuroprotective genes.

Biological Activities

This compound exhibits several notable biological activities:

- Antitumor Activity : Studies have shown that derivatives of this compound possess marked antitumor effects against various human solid tumors, including colon and lung cancers. The mechanism involves cytotoxicity against cancer cell lines such as HT-29 (colon carcinoma) and PC-3 (prostate carcinoma), assessed using the MTT assay .

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against several bacterial strains including Staphylococcus aureus and Escherichia coli. This activity is attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

- Anticonvulsant Effects : Some derivatives have shown anticonvulsant properties in animal models, indicating potential for treating epilepsy .

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of this compound derivatives against human tumor cell lines. The results indicated significant cytotoxicity with IC50 values ranging from 5 to 15 µM for various derivatives tested against colon and lung cancer cells. The compounds exhibited higher efficacy than standard chemotherapeutics like 5-fluorouracil .

Case Study 2: Antimicrobial Activity

In another study, the antimicrobial efficacy of synthesized Schiff bases derived from this compound was assessed using the disk diffusion method. The results showed that certain derivatives inhibited the growth of pathogenic bacteria effectively at concentrations as low as 50 µg/mL .

Comparative Analysis with Similar Compounds

The following table summarizes key features and biological activities of this compound compared to structurally similar compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | CHNO | Indole structure with keto groups | HDAC inhibitor; antitumor; antimicrobial |

| 2-(5-Ethyl-2,3-dioxo-2,3-dihydro-indol-1-yl)acetic acid | CHNO | Ethyl group enhances lipophilicity | Potentially improved antitumor activity |

| 2,3-Dioxoindoline-1-acetic acid ethyl ester | CHNO | Ester derivative; altered solubility | Varied reactivity; potential for drug formulation |

Q & A

Basic: What are the established synthetic routes for (2,3-Dioxo-2,3-dihydro-indol-1-yl)-acetic acid, and how are intermediates characterized?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common route involves reacting isatin (1) with ethyl chloroacetate to form (2,3-dioxo-2,3-dihydroindol-1-yl)acetic acid ethyl ester (2) , followed by hydrazinolysis with hydrazine hydrate to yield (3-hydrazono-2-oxo-2,3-dihydroindol-1-yl)acetic acid hydrazide (3) . Key characterization steps include:

- FT-IR spectroscopy : Confirming carbonyl (C=O) stretches at ~1650–1730 cm⁻¹ and hydrazide (NH) bands at ~3200–3400 cm⁻¹ .

- ¹H-NMR : Identifying aromatic protons (δ 6.8–7.6 ppm), methylene groups (δ 3.6–4.6 ppm), and hydrazide NH signals (δ 10.9–11.8 ppm) .

- Elemental analysis : Validating purity (>95%) by matching experimental and theoretical C/H/N ratios .

Basic: How is the reactivity of this compound exploited to generate derivatives?

Methodological Answer:

The compound’s hydrazide group enables diverse derivatization:

- Schiff base formation : Condensation with aldehydes (e.g., benzaldehyde, p-methoxybenzaldehyde) in ethanol under reflux yields hydrazones. Acetic acid catalysis accelerates imine bond (C=N) formation .

- Sugar hydrazones : Reaction with monosaccharides (D-glucose, D-mannose) forms glycosylated derivatives, characterized by TLC and crystallography .

- Metal complexation : Coordination with Cu(II), Zn(II), and Fe(III) ions via the hydrazone’s N and O donors is confirmed by UV-Vis spectroscopy (d-d transitions) and magnetic susceptibility measurements .

Advanced: What challenges arise in synthesizing and characterizing metal complexes of this compound?

Methodological Answer:

Key challenges include:

- Stoichiometric control : Ensuring a 1:1 or 1:2 (ligand:metal) ratio requires precise titration, monitored via conductivity measurements .

- Thermal stability : Thermogravimetric analysis (TGA) reveals decomposition patterns (e.g., loss of coordinated water at 100–150°C), which must align with theoretical mass losses .

- Magnetic properties : Discrepancies in reported magnetic moments (e.g., Cu(II) complexes) may arise from ligand field distortions or impurities. Cross-validation with X-ray crystallography is recommended .

Advanced: How do structural and electronic properties influence the biological activity of derivatives?

Methodological Answer:

- Electron-withdrawing groups (e.g., Cl in Mannich bases) enhance antimicrobial activity by increasing electrophilicity and membrane penetration .

- Metal coordination : Cu(II) complexes exhibit higher antibacterial activity (e.g., against Staphylococcus aureus) due to redox cycling and ROS generation, validated via disk diffusion assays .

- Conformational flexibility : The acetic acid side chain’s rotation (studied via quantum chemical calculations) affects binding to bacterial targets like DNA gyrase .

Advanced: How can researchers address contradictions in reported biological efficacy?

Methodological Answer:

- Standardize assays : Variations in MIC values may stem from differences in bacterial strains, culture media, or inoculum size. Use CLSI guidelines for reproducibility .

- Purity validation : Commercial samples (e.g., Sigma-Aldrich) lack analytical data; researchers must confirm purity via HPLC or elemental analysis to avoid false positives .

- Control experiments : Compare activity of free ligands vs. metal complexes to distinguish chelation effects from intrinsic ligand activity .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Acute toxicity : Use fume hoods and PPE (gloves, goggles) to prevent inhalation or dermal contact, as indicated by GHS warning labels .

- Waste disposal : Classify as hazardous organic waste due to indole derivatives’ potential ecotoxicity. Follow institutional guidelines for incineration .

Advanced: What advanced spectroscopic techniques resolve ambiguities in structural characterization?

Methodological Answer:

- 2D-NMR (COSY, HSQC) : Resolves overlapping signals in sugar-hydrazone derivatives, confirming anomeric proton coupling in glycosidic bonds .

- Mass spectrometry (HRMS) : Differentiates isobaric impurities (e.g., hydrazide vs. acylhydrazone) with <5 ppm mass accuracy .

- Vibrational circular dichroism (VCD) : Assigns absolute configuration in chiral metal complexes, addressing stereochemical uncertainties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.